PLX9486 -

PLX9486

Catalog Number: EVT-1533886
CAS Number:
Molecular Formula: C28H62Cl8N8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Overview

PLX9486, also known as bezuclastinib, is a selective type I inhibitor of the receptor tyrosine kinase known as KIT. This compound was specifically designed to target mutations in the activation loop of the KIT protein, particularly the D816V mutation, which is associated with resistance to conventional therapies like imatinib. PLX9486 has shown promise in treating advanced gastrointestinal stromal tumors (GIST) and systemic mastocytosis, conditions characterized by aberrant KIT signaling due to mutations.

Source and Classification

PLX9486 was developed through structure-based drug design, leveraging insights from X-ray crystallography studies that elucidated the conformational nuances of the KIT protein. It falls under the classification of synthetic organic compounds and is categorized as a kinase inhibitor. The compound is currently being studied in clinical trials for its efficacy and safety in various malignancies associated with KIT mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX9486 involved optimizing a precursor compound derived from the 7-azaindole scaffold, originally part of pexidartinib, to enhance its binding affinity for the DFG-in conformation of the KIT protein. The redesign included adding a phenyl group at the 2-position of the scaffold to alter its binding orientation. The final compound was characterized for its potency against specific KIT mutations, revealing a half-maximal inhibitory concentration of 1.1 nM against D816V mutations .

Molecular Structure Analysis

Structure and Data

The molecular structure of PLX9486 can be represented by its chemical formula and a detailed 2D structure illustrating its functional groups. The compound features a core structure that allows it to effectively bind to the ATP-binding site of the KIT kinase domain, thereby inhibiting its activity. The structural data obtained from crystallographic studies provide insights into how PLX9486 interacts with its target at an atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

PLX9486 primarily functions through competitive inhibition of ATP binding within the kinase domain of KIT. By stabilizing the inactive conformation of KIT, it prevents downstream signaling that leads to tumor growth. The compound's reactivity profile indicates that it can effectively inhibit both wild-type and mutant forms of KIT, making it a versatile therapeutic agent against various oncogenic mutations .

Mechanism of Action

Process and Data

The mechanism by which PLX9486 exerts its therapeutic effects involves binding to the DFG-in conformation of the activated KIT protein. This binding disrupts ATP binding and subsequent phosphorylation events essential for kinase activation. As a result, PLX9486 effectively blocks the signaling pathways that lead to cell proliferation and survival in tumors driven by aberrant KIT activity. Clinical studies have demonstrated preliminary antitumor activity consistent with this mechanism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PLX9486 is characterized by several key physical and chemical properties:

  • Molecular Weight: Approximately 380 g/mol
  • Solubility: Limited solubility in aqueous solutions, influencing its bioavailability.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Pharmacokinetics: Exhibits a half-life of approximately 71 hours in plasma following administration, allowing for once-daily dosing regimens .

These properties are critical for understanding how PLX9486 behaves in biological systems and its potential therapeutic window.

Applications

Scientific Uses

PLX9486 is currently being evaluated in clinical trials for several indications:

  • Gastrointestinal Stromal Tumors: Targeting patients with advanced GIST harboring specific KIT mutations.
  • Systemic Mastocytosis: Investigating efficacy in patients with advanced forms of this disease.
  • Combination Therapies: Exploring synergistic effects when combined with other agents such as sunitinib to enhance treatment efficacy against resistant tumor types .

Properties

Product Name

PLX9486

Molecular Formula

C28H62Cl8N8

SMILES

Unknown

Synonyms

PLX9486; PLX-9486; PLX 9486.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.